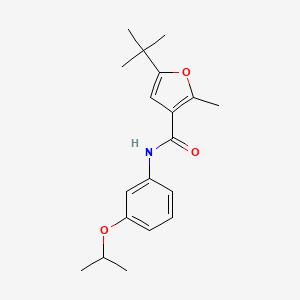
N-cyclohexyl-1-azepanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-1-azepanecarboxamide, also known as CHX-A, is a cyclic amide compound that is commonly used in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-1-azepanecarboxamide involves binding to the TRPV1 receptor and blocking its activation by various stimuli such as heat, capsaicin, and acid. This leads to a decrease in pain sensation and other physiological responses mediated by TRPV1.
Biochemical and Physiological Effects:
N-cyclohexyl-1-azepanecarboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease pain sensation in various animal models of acute and chronic pain. It has also been found to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to affect thermoregulation and body temperature in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-cyclohexyl-1-azepanecarboxamide in lab experiments include its potency and selectivity for the TRPV1 receptor, its well-established synthesis method, and its wide range of biochemical and physiological effects. However, there are also limitations to its use. For example, it may not be suitable for studying pain pathways in humans due to potential off-target effects and differences in TRPV1 expression between species.
Direcciones Futuras
There are many potential future directions for research involving N-cyclohexyl-1-azepanecarboxamide. One area of interest is the development of new pain medications based on its mechanism of action. Another area of interest is the study of its effects on other physiological processes such as thermoregulation and inflammation. Additionally, further research is needed to fully understand the limitations and potential off-target effects of this compound.
Métodos De Síntesis
The synthesis of N-cyclohexyl-1-azepanecarboxamide involves the reaction of cyclohexylamine and 6-bromohexanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to form the final compound. This synthesis method has been well-established and is widely used in research labs.
Aplicaciones Científicas De Investigación
N-cyclohexyl-1-azepanecarboxamide has been used in a variety of scientific research applications. It has been found to be a potent and selective antagonist of the TRPV1 receptor, which is involved in pain sensation. This makes it a valuable tool for studying pain pathways and developing new pain medications. It has also been used to study the role of TRPV1 in other physiological processes such as thermoregulation, inflammation, and cancer.
Propiedades
IUPAC Name |
N-cyclohexylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c16-13(14-12-8-4-3-5-9-12)15-10-6-1-2-7-11-15/h12H,1-11H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRATZXXWCOLKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,4-dichlorophenoxy)methyl]-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5875589.png)

![4-[(4-methoxy-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5875597.png)
![N-[4-(benzyloxy)phenyl]-3-fluorobenzamide](/img/structure/B5875604.png)


![3-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5875630.png)
![ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5875639.png)
![N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5875645.png)



![4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)
